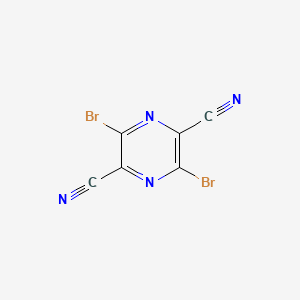

3,6-Dibromopiridina-2,5-dicarbonitrilo

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

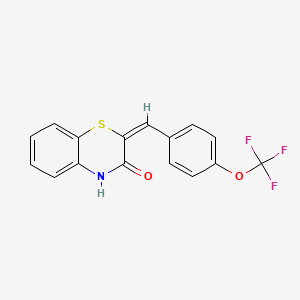

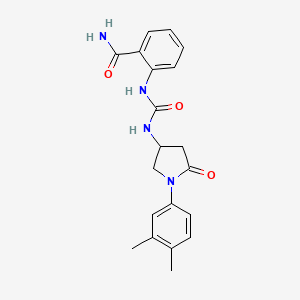

3,6-Dibromopyrazine-2,5-dicarbonitrile is a chemical compound with the molecular formula C6Br2N4. It is a cyano-functionalized pyrazine derivative, characterized by the presence of two bromine atoms and two cyano groups attached to a pyrazine ring. This compound is known for its electron-deficient nature, making it a valuable building block in various chemical applications .

Aplicaciones Científicas De Investigación

3,6-Dibromopyrazine-2,5-dicarbonitrile has a wide range of applications in scientific research:

Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.

Medicine: Explored for its role in drug discovery and development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of advanced materials, including polymers and electronic components.

Mecanismo De Acción

Target of Action

It is known that the compound is used as a solid additive in organic solar cells (oscs) to enhance their power conversion efficiencies .

Mode of Action

3,6-Dibromopyrazine-2,5-dicarbonitrile, being a highly electron-deficient building block, can modulate intermolecular interactions and improve molecular packing . This is beneficial for charge generation, transport, and collection in OSCs .

Biochemical Pathways

Its role in enhancing the efficiency of oscs suggests it may influence electron transport pathways .

Result of Action

The use of 3,6-Dibromopyrazine-2,5-dicarbonitrile as a solid additive in OSCs leads to an enhancement in power conversion efficiencies . Specifically, a power conversion efficiency of 19.67% was achieved in PTQ10/m-BTP-PhC6 binary devices, ranking amongst the highest values for OSCs .

Análisis Bioquímico

Biochemical Properties

3,6-Dibromopyrazine-2,5-dicarbonitrile plays a significant role in biochemical reactions due to its electron-deficient nature. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to modulate intermolecular interactions and improve molecular packing, which is beneficial for charge generation, transport, and collection . These interactions are crucial for optimizing the performance of organic solar cells (OSCs), where 3,6-Dibromopyrazine-2,5-dicarbonitrile acts as a solid additive .

Cellular Effects

The effects of 3,6-Dibromopyrazine-2,5-dicarbonitrile on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to improve molecular packing and charge transport can significantly impact cellular processes, leading to enhanced efficiency in applications such as organic solar cells . Detailed studies on its specific effects on different cell types are still limited.

Molecular Mechanism

At the molecular level, 3,6-Dibromopyrazine-2,5-dicarbonitrile exerts its effects through binding interactions with biomolecules. It acts as an electron-deficient building block, facilitating charge generation and transport. The compound’s ability to modulate intermolecular interactions and improve molecular packing is key to its function . These properties make it a valuable additive in enhancing the performance of organic solar cells.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3,6-Dibromopyrazine-2,5-dicarbonitrile can change over time. The compound’s stability and degradation are important factors to consider. While specific studies on its long-term effects on cellular function are limited, its stability and effectiveness as a solid additive in organic solar cells have been demonstrated

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 3,6-Dibromopyrazine-2,5-dicarbonitrile can be synthesized through a multi-step process starting from readily available raw materials. One common method involves the regioselective oxidation of 2,3,5,6-tetramethylpyrazine using selenium dioxide and silver nitrate, resulting in the formation of 3,6-dimethylpyrazine-2,5-dicarboxylic acid hydrate. This intermediate is then subjected to bromination and subsequent dehydration to yield 3,6-dibromopyrazine-2,5-dicarbonitrile .

Industrial Production Methods: Industrial production of 3,6-dibromopyrazine-2,5-dicarbonitrile typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for various applications .

Análisis De Reacciones Químicas

Types of Reactions: 3,6-Dibromopyrazine-2,5-dicarbonitrile undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The cyano groups can be reduced to amines using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The compound can be further oxidized to introduce additional functional groups.

Common Reagents and Conditions:

Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

Reduction: Lithium aluminum hydride in anhydrous ether.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products:

- Substitution reactions yield derivatives with different functional groups replacing the bromine atoms.

- Reduction reactions produce amine derivatives.

- Oxidation reactions result in compounds with additional oxygen-containing functional groups .

Comparación Con Compuestos Similares

3,6-Dibromopyrazine-2-carbonitrile: Similar structure but with only one cyano group.

3,6-Dibromopyrazine-2,5-dicarboxylic acid: Similar structure but with carboxylic acid groups instead of cyano groups.

Uniqueness: 3,6-Dibromopyrazine-2,5-dicarbonitrile is unique due to its dual cyano groups, which enhance its electron-deficient nature and make it particularly effective in applications requiring strong electron-accepting properties .

Propiedades

IUPAC Name |

3,6-dibromopyrazine-2,5-dicarbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6Br2N4/c7-5-3(1-9)11-6(8)4(2-10)12-5 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZVZWWZUTZAEJY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)C1=C(N=C(C(=N1)Br)C#N)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6Br2N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.90 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1-Methyl-2-oxabicyclo[2.2.1]heptan-4-yl)methanesulfonyl chloride](/img/structure/B2421196.png)

![N-{[1-(2,4-dimethyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]methyl}-3-methoxy-N-methylpyrazin-2-amine](/img/structure/B2421199.png)

![N-[2-[[(1R,2S)-2-(4-Fluorophenyl)cyclopropyl]amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2421203.png)

![2-{[(2-Aminopyridin-4-yl)methyl]sulfanyl}ethan-1-ol](/img/structure/B2421206.png)

![N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]-3-nitrobenzamide](/img/structure/B2421211.png)